Cas no 1006480-06-3 (2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol)
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2(4-Chloro-3,5-dimethylpyrazol-1-yl)ethanol
- 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
- 2-(4-chloro-3,5-dimethyl-pyrazol-1-yl)-ethanol
- GQB48006
- 869-945-1
- 2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanol
- 2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANOL
- EN300-230194
- AKOS000308753
- 1006480-06-3
- 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol
- BBL040257
- STK350076
-
- MDL: MFCD06804922
- Inchi: 1S/C7H11ClN2O/c1-5-7(8)6(2)10(9-5)3-4-11/h11H,3-4H2,1-2H3
- InChI Key: ZPGSKABZTAMJDN-UHFFFAOYSA-N
- SMILES: ClC1C(C)=NN(CCO)C=1C
Computed Properties
- Exact Mass: 174.0559907Da
- Monoisotopic Mass: 174.0559907Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 38.1Ų
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 035934-250mg |
2(4-Chloro-3,5-dimethylpyrazol-1-yl)ethanol |
1006480-06-3 | 250mg |
£144.00 | 2022-03-01 | ||
| Fluorochem | 035934-1g |
2(4-Chloro-3,5-dimethylpyrazol-1-yl)ethanol |
1006480-06-3 | 1g |
£287.00 | 2022-03-01 | ||
| Fluorochem | 035934-5g |
2(4-Chloro-3,5-dimethylpyrazol-1-yl)ethanol |
1006480-06-3 | 5g |
£782.00 | 2022-03-01 | ||
| Ambeed | A675825-1g |
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol |
1006480-06-3 | 97% | 1g |
$589.0 | 2024-04-26 | |
| A2B Chem LLC | AJ05513-50mg |
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol |
1006480-06-3 | 95% | 50mg |
$305.00 | 2024-04-20 | |
| A2B Chem LLC | AJ05513-100mg |
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol |
1006480-06-3 | 95% | 100mg |
$356.00 | 2024-04-20 | |
| A2B Chem LLC | AJ05513-250mg |
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol |
1006480-06-3 | 95% | 250mg |
$423.00 | 2024-04-20 | |
| A2B Chem LLC | AJ05513-500mg |
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol |
1006480-06-3 | 95% | 500mg |
$550.00 | 2024-04-20 | |
| Chemenu | CM483790-1g |
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol |
1006480-06-3 | 97% | 1g |
$577 | 2022-06-14 | |
| 1PlusChem | 1P00JFBD-50mg |
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol |
1006480-06-3 | 95% | 50mg |
$167.00 | 2023-12-27 |
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol Suppliers
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
Professional Introduction to 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol (CAS No. 1006480-06-3)
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1006480-06-3, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic alcohol features a pyrazole core substituted with chloro and dimethyl groups, making it a versatile scaffold for medicinal chemistry applications. The compound’s structural attributes have garnered attention due to its potential in modulating biological pathways, particularly in the development of novel therapeutic agents.
The pyrazole moiety is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. Its five-membered aromatic ring system provides a stable framework that can be easily functionalized to interact with biological targets. In the case of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol, the chloro and dimethyl substituents at the 4-position and 3,5 positions, respectively, enhance its pharmacological profile by influencing electronic properties and steric hindrance. These modifications are strategically designed to optimize binding affinity and selectivity towards specific enzymes or receptors.
Recent advancements in drug design have highlighted the importance of molecular diversity in libraries used for high-throughput screening (HTS). Compounds like 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol serve as valuable building blocks for generating novel analogs. The presence of the hydroxyl group at the 1-position of the ethyl chain introduces opportunities for further derivatization, allowing chemists to explore a wide range of chemical modifications. Such flexibility is crucial for tailoring compounds to meet specific pharmacokinetic and pharmacodynamic requirements.
One of the most compelling aspects of this compound is its potential application in targeting inflammatory pathways. Pyrazole derivatives have been extensively studied for their anti-inflammatory properties, often by inhibiting key enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX). The chloro substituent in 4-chloro-3,5-dimethylpyrazole enhances electrophilicity, which can improve interactions with hydrophobic pockets in target proteins. This feature has been exploited in designing molecules that exhibit potent anti-inflammatory activity while minimizing side effects.
Moreover, the dimethyl groups at the 3 and 5 positions contribute to steric bulk, which can be leveraged to achieve better receptor binding. This is particularly relevant in cases where precise spatial orientation is critical for efficacy. Structural modifications guided by computational modeling and experimental validation have led to several patents and clinical candidates derived from pyrazole scaffolds. The compound 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol is no exception and represents a promising lead for further optimization.
In vitro studies have demonstrated that derivatives of this compound exhibit promising bioactivity across multiple therapeutic areas. For instance, research indicates that certain pyrazole-based molecules can modulate neurotransmitter receptors, making them candidates for treating neurological disorders. The hydroxyl group at the 1-position also allows for potential prodrug strategies, where it can be converted into more stable or bioavailable forms upon administration. Such considerations are essential in translating laboratory findings into viable clinical treatments.
The synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-y)ethan-l ol involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Key steps typically include condensation reactions to form the pyrazole ring followed by functionalization with chloro and methyl groups. The introduction of the ethyl chain with a hydroxyl group at its terminus requires careful control over reaction conditions to ensure high yield and purity. Advances in catalytic methods have further streamlined these processes, enabling scalable production necessary for preclinical and clinical studies.
The growing interest in kinase inhibitors has also driven research into pyrazole derivatives due to their ability to disrupt aberrant signaling pathways involved in cancer and other diseases. The electron-withdrawing nature of the chloro group enhances interactions with ATP-binding pockets in kinases, improving inhibitory potency. Several clinical trials are underway evaluating molecules based on this scaffold, with early results showing encouraging efficacy profiles. The compound’s versatility makes it an attractive candidate for combination therapies as well.
From a computational chemistry perspective, molecular docking studies have been instrumental in understanding how 2-(4-chloro-l ,5-dimethyl-I H-pyrazol-l -yl)ethan-l ol interacts with biological targets. These simulations help predict binding affinities and identify optimal orientations for drug-receptor complexes. By integrating experimental data with computational models, researchers can accelerate the discovery process significantly. This interdisciplinary approach has become standard practice in modern drug development pipelines.
The safety profile of this compound is another critical consideration during its development phase. Preclinical toxicology studies assess potential adverse effects at various doses before human trials begin. The structural features of 2-(4-chloro-l ,5-dimethyl-I H-pyrazol-l -yl)ethan-l ol suggest moderate solubility characteristics that could influence absorption rates following oral administration—a key factor determining bioavailability
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